Neuropeptide Y (13-36) (porcine)

Description

BenchChem offers high-quality Neuropeptide Y (13-36) (porcine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Neuropeptide Y (13-36) (porcine) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

113662-54-7 |

|---|---|

Molecular Formula |

C135H209N41O36 |

Molecular Weight |

2982.4 g/mol |

IUPAC Name |

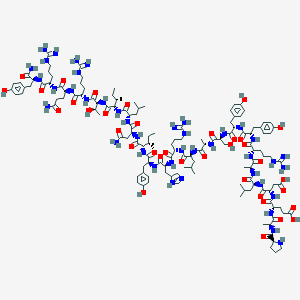

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxo-4-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanoic acid |

InChI |

InChI=1S/C135H209N41O36/c1-15-68(9)105(129(210)172-98(60-102(137)184)124(205)166-93(54-67(7)8)126(207)175-106(69(10)16-2)130(211)176-107(73(14)178)131(212)162-87(26-21-51-152-135(145)146)113(194)161-88(43-45-101(136)183)117(198)159-85(24-19-49-150-133(141)142)114(195)163-90(108(138)189)55-74-27-35-79(179)36-28-74)174-127(208)96(58-77-33-41-82(182)42-34-77)169-123(204)97(59-78-62-147-64-153-78)170-116(197)86(25-20-50-151-134(143)144)160-120(201)92(53-66(5)6)164-111(192)72(13)156-128(209)100(63-177)173-122(203)95(57-76-31-39-81(181)40-32-76)168-121(202)94(56-75-29-37-80(180)38-30-75)167-115(196)84(23-18-48-149-132(139)140)157-109(190)71(12)155-119(200)91(52-65(3)4)165-125(206)99(61-104(187)188)171-118(199)89(44-46-103(185)186)158-110(191)70(11)154-112(193)83-22-17-47-148-83/h27-42,62,64-73,83-100,105-107,148,177-182H,15-26,43-61,63H2,1-14H3,(H2,136,183)(H2,137,184)(H2,138,189)(H,147,153)(H,154,193)(H,155,200)(H,156,209)(H,157,190)(H,158,191)(H,159,198)(H,160,201)(H,161,194)(H,162,212)(H,163,195)(H,164,192)(H,165,206)(H,166,205)(H,167,196)(H,168,202)(H,169,204)(H,170,197)(H,171,199)(H,172,210)(H,173,203)(H,174,208)(H,175,207)(H,176,211)(H,185,186)(H,187,188)(H4,139,140,149)(H4,141,142,150)(H4,143,144,151)(H4,145,146,152)/t68-,69-,70-,71-,72-,73+,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,105-,106-,107-/m0/s1 |

InChI Key |

HEALDAASUSTTPJ-QGTLAHJGSA-N |

SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6 |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6 |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6 |

sequence |

PAEDLARYYSALRHYINLITRQRY |

Origin of Product |

United States |

Foundational & Exploratory

Neuropeptide Y (13-36) (porcine) mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Neuropeptide Y (13-36) (porcine)

Abstract

Neuropeptide Y (13-36) (porcine), a C-terminal fragment of the full-length Neuropeptide Y (NPY), serves as a critical tool in neuroscience and pharmacology due to its selective agonist activity at the Neuropeptide Y Y2 receptor subtype. This guide provides a comprehensive examination of its mechanism of action, from receptor binding and signal transduction to the resulting physiological consequences. We will dissect the downstream signaling cascades, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of the mitogen-activated protein kinase (MAPK) pathway. Furthermore, this document furnishes detailed experimental protocols for researchers to investigate these mechanisms in their own laboratories, ensuring a blend of theoretical knowledge and practical application for professionals in drug development and scientific research.

Introduction to Neuropeptide Y and its Fragments

Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter that is one of the most abundant peptides found in the mammalian brain.[1] First isolated from the porcine hypothalamus, NPY belongs to a family of structurally related peptides that includes Peptide YY (PYY) and Pancreatic Polypeptide (PP).[1][2][3] These peptides play pivotal roles in a vast array of physiological processes, from appetite regulation and stress response to cardiovascular homeostasis.[1][2]

The biological actions of NPY are mediated by a family of G protein-coupled receptors (GPCRs), of which four—Y1, Y2, Y4, and Y5—are functional in humans.[1][4][5] The specific effect of NPY signaling is dictated by which receptor subtype is activated. This has led to significant interest in receptor-selective ligands. Neuropeptide Y (13-36) is a C-terminal fragment of the full-length NPY peptide.[1][6] Its primary significance in research stems from its function as a selective and potent agonist for the Neuropeptide Y Y2 receptor, making it an invaluable tool for dissecting the specific roles of this receptor subtype.[7][8][9]

Receptor Binding Profile and Selectivity

The defining characteristic of NPY (13-36) is its selectivity for the Y2 receptor. Unlike the full-length NPY (1-36) peptide, which binds with high affinity to Y1, Y2, and Y5 receptors, N-terminally truncated fragments such as NPY (13-36) exhibit a marked preference.[6][9] The Y1 receptor, in particular, requires the complete N-terminus of the peptide for high-affinity binding and shows significantly reduced affinity for fragments like NPY (13-36).[9][10][11] This selectivity is the cornerstone of its utility in pharmacological studies.

| Ligand | Y1 Receptor Affinity | Y2 Receptor Affinity | Y4 Receptor Affinity | Y5 Receptor Affinity |

| NPY (1-36) (Full-Length) | High | High | Moderate (PP is preferred) | High |

| NPY (13-36) (Porcine) | Low / Negligible | High | Low | Moderate |

| [Leu31,Pro34]NPY | High | Low | Low | High |

Table 1: Qualitative summary of ligand selectivity for human Neuropeptide Y receptor subtypes. This table illustrates the high selectivity of NPY (13-36) for the Y2 receptor compared to other common ligands.

Core Mechanism: Downstream Signaling Cascades

Upon binding to the Y2 receptor, NPY (13-36) initiates a cascade of intracellular events primarily through its coupling to pertussis toxin-sensitive inhibitory G proteins (Gi/o).[5][12][13] This initial step branches into several key signaling pathways that collectively define its mechanism of action.

Inhibition of Adenylyl Cyclase

A canonical signaling pathway for Gi/o-coupled receptors, including the Y2 receptor, is the inhibition of adenylyl cyclase activity.[14][15]

-

Receptor Activation: NPY (13-36) binds to and stabilizes an active conformation of the Y2 receptor.

-

G-Protein Coupling: The activated receptor facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.

-

Effector Modulation: The activated Giα subunit dissociates from the Gβγ dimer and directly inhibits the enzyme adenylyl cyclase.[13]

-

Second Messenger Reduction: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[13][14][16]

This reduction in cAMP levels subsequently decreases the activity of cAMP-dependent protein kinase A (PKA), altering the phosphorylation state and activity of numerous downstream cellular proteins. This pathway is fundamental to many of the inhibitory effects of Y2 receptor activation.

Modulation of Voltage-Gated Ion Channels

Activation of the Y2 receptor by NPY (13-36) also leads to potent modulation of ion channel activity, a critical mechanism for controlling neuronal excitability and neurotransmitter release.

-

Inhibition of Calcium Channels: A primary effect is the inhibition of high-voltage-activated (HVA) Ca2+ channels, particularly N-type and P/Q-type channels.[17][18][19][20] This action is typically mediated by the Gβγ subunits released from the activated Gi/o protein. By directly binding to the channels, Gβγ subunits reduce their probability of opening in response to membrane depolarization. This decreases Ca2+ influx, which is a key trigger for synaptic vesicle fusion and neurotransmitter release.[20]

-

Activation of Potassium Channels: While NPY signaling can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced excitability, this effect is predominantly mediated by the Y1 receptor subtype.[19][21] Studies using selective Y2 agonists have shown little to no effect on GIRK channels, suggesting a differential coupling of receptor subtypes to ion channels.[19]

Activation of the MAPK/ERK Pathway

Beyond the classical Gi/o pathways, Y2 receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][22] This pathway is crucial for regulating long-term cellular processes like gene expression, proliferation, and survival.

The activation of MAPK/ERK by GPCRs is complex and can occur through several routes, including:

-

Gβγ-mediated activation of downstream kinases like Phosphatidylinositol-3 kinase (PI3K).[23][24]

-

Transactivation of receptor tyrosine kinases (e.g., IGF receptor, though this has been more clearly demonstrated for the Y1 receptor).[23]

-

Protein Kinase C (PKC) dependent pathways.[24]

This signaling branch demonstrates that NPY (13-36) can influence not only acute neuronal activity but also longer-term cellular plasticity and function.[22][25]

Physiological and Cellular Consequences

The signaling pathways initiated by NPY (13-36) translate into significant physiological effects at both the cellular and systemic levels.

-

Presynaptic Inhibition: The most well-characterized role of the Y2 receptor is as a presynaptic autoreceptor and heteroreceptor.[26] Its activation by NPY (13-36) on nerve terminals inhibits the release of NPY itself, as well as other neurotransmitters like glutamate and GABA, via the inhibition of Ca2+ channels.[1][18][20] This provides a powerful negative feedback loop to control neuronal signaling.

-

Appetite Regulation: In contrast to Y1 and Y5 receptors which stimulate feeding, Y2 receptors are implicated in appetite inhibition and satiety.[1][26]

-

Anxiety and Stress: Central activation of Y2 receptors has been shown to produce anxiogenic-like (anxiety-promoting) effects in preclinical models, contrasting with the anxiolytic effects of Y1 receptor activation.[2]

-

Other Functions: The widespread distribution of Y2 receptors means their activation impacts numerous other systems, including cardiovascular function (vasopressor effects), pain modulation, immune responses, and bone metabolism.[3][8][22]

Experimental Protocols for Mechanistic Studies

To validate and explore the mechanisms described, a series of well-established in vitro assays can be employed. The following protocols provide a framework for investigating the interaction of NPY (13-36) with its target receptor.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of NPY (13-36) for the Y2 receptor.

Causality: This assay directly measures the interaction between the ligand and the receptor. By competing with a known high-affinity radioligand, we can quantify the affinity of the unlabeled test compound.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the Y2 receptor in a cold buffer (e.g., Tris-HCl with protease inhibitors) and prepare a crude membrane fraction via differential centrifugation.

-

Assay Setup: In a 96-well plate, combine the prepared membranes, a constant concentration of a suitable radioligand (e.g., [125I]-PYY or [125I]-NPY), and varying concentrations of unlabeled NPY (13-36) (the competitor).[11][27]

-

Define Controls:

-

Total Binding: Radioligand + Membranes (no competitor).

-

Non-Specific Binding (NSB): Radioligand + Membranes + a high concentration of an unlabeled agonist (e.g., 1 µM NPY).

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 90-120 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters with cold assay buffer.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of NPY (13-36). Fit the data to a one-site competition model using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Protocol: cAMP Accumulation Assay

Objective: To measure the functional inhibition of adenylyl cyclase by NPY (13-36).

Causality: This functional assay confirms that receptor binding translates into Gi/o protein activation and subsequent effector modulation. A decrease in stimulated cAMP levels is a direct hallmark of this pathway.

Methodology:

-

Cell Culture: Plate cells expressing the Y2 receptor in a 96-well plate and grow to near confluency.

-

Pre-treatment: Aspirate the culture medium and pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

-

Stimulation: Add varying concentrations of NPY (13-36) to the wells, immediately followed by a fixed concentration of an adenylyl cyclase stimulator, such as Forskolin.[14][15]

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Cell Lysis: Lyse the cells according to the manufacturer's protocol for the chosen detection kit.

-

Quantification: Measure the intracellular cAMP concentration using a competitive immunoassay format, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Plot the cAMP concentration against the log concentration of NPY (13-36). Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for the inhibition of Forskolin-stimulated cAMP production.

Protocol: Intracellular Calcium Mobilization Assay

Objective: To measure the effect of NPY (13-36) on intracellular calcium levels, which can reflect the modulation of ion channels.

Causality: This assay provides a real-time kinetic readout of cellular signaling. An inhibition of depolarization-induced calcium influx provides functional evidence for the modulation of voltage-gated calcium channels.[20]

Methodology:

-

Cell Plating: Plate cells expressing Y2 receptors onto black-walled, clear-bottom 96-well plates.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells to remove excess extracellular dye.

-

Baseline Reading: Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation). Record a stable baseline fluorescence for 10-20 seconds.

-

Agonist/Depolarization Event:

-

To test for inhibition of influx, the instrument should be programmed to first add varying concentrations of NPY (13-36).

-

After a short pre-incubation (1-2 minutes), a second addition of a depolarizing agent (e.g., a high concentration of KCl) is made to open voltage-gated calcium channels.

-

-

Data Acquisition: Continuously record the fluorescence signal for 1-3 minutes following the additions.

-

Data Analysis: The response is typically quantified as the peak fluorescence intensity or the area under the curve after the KCl addition. Plot the response against the log concentration of NPY (13-36) to determine its inhibitory potency (IC50).

Conclusion

Neuropeptide Y (13-36) (porcine) is a powerful research tool whose mechanism of action is centered on its selective agonism of the Y2 receptor. Its binding initiates a cascade of Gi/o protein-mediated events, leading to the acute inhibition of adenylyl cyclase and voltage-gated calcium channels, which together potently suppress neuronal activity and neurotransmitter release. Concurrently, it can engage the MAPK/ERK pathway, influencing longer-term cellular processes. A thorough understanding of these distinct signaling arms, validated through the robust experimental protocols detailed herein, is essential for researchers aiming to elucidate the complex roles of the NPY system in health and disease and for the development of novel therapeutics targeting this critical pathway.

References

A comprehensive list of references will be compiled based on the citations used throughout the document.

Sources

- 1. karger.com [karger.com]

- 2. Neuropeptide Y: A stressful review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wjgnet.com [wjgnet.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. iscabiochemicals.com [iscabiochemicals.com]

- 6. Neuropeptide Y receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. peptide.com [peptide.com]

- 9. Frontiers | Neuropeptide Y receptors: how to get subtype selectivity [frontiersin.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Neuropeptide Y (NPY) receptors in HEL cells: comparison of binding and functional parameters for full and partial agonists and a non-peptide antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuropeptide Y receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuropeptide Y inhibits axonal transport of particles in neurites of cultured adult mouse dorsal root ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuropeptide Y inhibits adenylyl cyclase activity in rabbit retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neuropeptide Y receptors and the inhibition of adenylate cyclase in the human frontal and temporal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neuropeptide Y Y2 receptor signalling mechanisms in the human glioblastoma cell line LN319 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Neuropeptide Y and pancreatic polypeptide reduce calcium currents in acutely dissociated neurons from adult rat superior cervical ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Regulation of neuropeptide Y release by neuropeptide Y receptor ligands and calcium channel antagonists in hypothalamic slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Neuropeptide Y receptors differentially modulate G-protein-activated inwardly rectifying K+ channels and high-voltage-activated Ca2+ channels in rat thalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Functional interaction between neuropeptide Y receptors and modulation of calcium channels in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Mechanisms of Neuropeptide Y, Peptide YY, and Pancreatic Polypeptide Inhibition of Identified Green Fluorescent Protein-Expressing GABA Neurons in the Hypothalamic Neuroendocrine Arcuate Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. Neuropeptide Y receptor mediates activation of ERK1/2 via transactivation of the IGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Neuropeptide Y receptor activation preserves inner retinal integrity through PI3K/Akt signaling in a glaucoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Neuropeptide Y - Wikipedia [en.wikipedia.org]

- 27. Binding of monoiodinated neuropeptide Y to hippocampal membranes and human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Functions of Porcine Neuropeptide Y (13-36): A Selective Y2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth technical examination of porcine Neuropeptide Y (13-36) [pNPY (13-36)], a C-terminal fragment of the full-length neuropeptide Y. As a highly selective agonist for the Neuropeptide Y receptor type 2 (Y2R), pNPY (13-36) is an invaluable pharmacological tool for elucidating the complex roles of this receptor system. This document synthesizes current research to detail the core biological functions of pNPY (13-36), focusing on its mechanism of action and its significant, often counter-regulatory, roles in cardiovascular control, metabolic homeostasis, and central nervous system modulation. We will explore the underlying signaling pathways, present key experimental data, and provide methodological frameworks for its application in research, offering critical insights for professionals in neuroscience, endocrinology, and therapeutic development.

Introduction: The NPY System and the Significance of pNPY (13-36)

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter, first isolated from the porcine hypothalamus, that is among the most abundant peptides in the mammalian brain.[1] It is a member of a family of structurally related peptides that includes Peptide YY (PYY) and Pancreatic Polypeptide (PP), which collectively regulate a vast array of physiological processes.[1] These peptides exert their effects through a family of G-protein coupled receptors (GPCRs), namely Y1, Y2, Y4, Y5, and y6.[2]

The fragment pNPY (13-36) represents a critical tool in dissecting this system. As a C-terminal fragment, it displays high selectivity for the Y2 receptor, with significantly lower affinity for Y1 and Y5 receptors.[3][4] This selectivity allows researchers to isolate and study the specific functions mediated by Y2R activation, which are often distinct from, and sometimes opposite to, those mediated by other NPY receptors, particularly the Y1 receptor.[5][6] This guide serves as a comprehensive resource on the biological activities of pNPY (13-36), grounded in experimental evidence and its mechanistic basis.

Mechanism of Action: The NPY Y2 Receptor Signaling Cascade

The biological functions of pNPY (13-36) are mediated exclusively through its action as an agonist at the NPY Y2 receptor (Y2R). The Y2R is predominantly a presynaptic autoreceptor, meaning its activation often serves to inhibit the release of neurotransmitters from the neuron it is located on, including NPY itself.[6][7]

Upon binding of pNPY (13-36), the Y2R, a Gi/o-coupled receptor, undergoes a conformational change that initiates a downstream signaling cascade:

-

G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein.

-

Inhibition of Adenylyl Cyclase: The activated Giα subunit dissociates and inhibits the enzyme adenylyl cyclase.[8]

-

Reduction in cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[8]

-

Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate ion channels, typically inhibiting voltage-gated Ca2+ channels and activating G-protein-coupled inwardly rectifying K+ (GIRK) channels.[6][9]

The net effect of this cascade is a reduction in neuronal excitability and a decrease in neurotransmitter release from the presynaptic terminal.[6]

Core Biological Functions and Experimental Evidence

The selective activation of Y2R by pNPY (13-36) has revealed its critical role in several physiological systems.

Cardiovascular Regulation

A primary and well-documented function of centrally administered pNPY (13-36) is its effect on blood pressure. In contrast to the full-length NPY (1-36), which can cause a decrease in blood pressure (vasodepressor effect) by acting on Y1 receptors, pNPY (13-36) produces a dose-dependent increase in mean arterial blood pressure (vasopressor effect) when injected intraventricularly in awake rats.[3][4][5] This finding strongly suggests that Y1 and Y2 receptors in the brain have opposing actions in the central regulation of the cardiovascular system.[5]

| Compound | Dose (pmol, ICV) | Effect on Mean Arterial Pressure (MAP) | Key Finding | Reference |

| pNPY (1-36) | 75 | Vasodepressor (Decrease in MAP) | Mediated by Y1 receptors | [5] |

| pNPY (13-36) | 25 - 3000 | Dose-dependent Vasopressor (Increase in MAP up to 14%) | Mediated by Y2 receptors | [5][10] |

| pNPY (13-36) + pNPY (1-36) | 25 + 75 | Antagonized the vasodepressor effect of NPY (1-36) | Y2 activation counteracts Y1-mediated effects | [5] |

Metabolic Homeostasis and Appetite

The NPY system is a master regulator of energy balance. While full-length NPY is a powerful stimulant of food intake (orexigenic), its action is modulated by feedback through the Y2R.[2]

-

Anorexigenic Effects: The Y2R is highly expressed on NPY neurons in the hypothalamic arcuate nucleus.[11] Activation of these presynaptic Y2Rs by agonists like pNPY (13-36) or PYY (3-36) inhibits the release of NPY.[8][11] By reducing the release of the orexigenic NPY, Y2R activation leads to a decrease in food intake, making pNPY (13-36) a functional anorexigenic agent.[11]

-

Adipogenesis: Peripherally, NPY and Y2R activation can directly impact fat tissue. Studies have shown that Y2R activation stimulates fat angiogenesis, macrophage infiltration, and the differentiation of new adipocytes, contributing to abdominal fat growth, particularly under conditions of stress.[12] Activation of the Y2 receptor can stimulate lipid accumulation in adipocytes through pathways involving protein kinase A (PKA), mitogen-activated protein kinases (MAPK), and phosphoinositide 3-kinase (PI3K).

Neuromodulation in the Central Nervous System

As a presynaptic inhibitory receptor, Y2R plays a crucial role in modulating synaptic transmission throughout the brain.

-

Inhibition of Neurotransmitter Release: pNPY (13-36) and other Y2R agonists have been shown to reduce the release of multiple neurotransmitters, including glutamate and GABA, in various brain regions such as the hippocampus and amygdala.[6][9][13] This function implicates Y2R as a potential therapeutic target for conditions of neuronal hyperexcitability, such as epilepsy.

-

Anxiety and Stress: The NPY system is deeply involved in regulating emotional-affective behaviors. The Y1 and Y2 receptors often mediate opposing effects on anxiety and fear. While Y1 receptor activation is generally anxiolytic (anxiety-reducing), activation of Y2 receptors has been linked to anxiogenic (anxiety-promoting) responses in animal models.[2][6]

-

Pain Perception: In the context of pain, central administration of the Y2-preferring agonist NPY (13-36) did not produce antinociceptive effects in several pain models.[14] The pain-relieving effects of NPY in the brain are primarily mediated by Y1 and Y5 receptors.[14]

Immunomodulatory Functions

Immune cells express NPY receptors, allowing for crosstalk between the nervous and immune systems. In a rat model of endotoxemia (a systemic inflammatory response), treatment with NPY (13-36) significantly stabilized the levels of the pro-inflammatory cytokine TNF-α, which was otherwise sharply increased by the endotoxin challenge.[15] This suggests a distinct immunomodulatory role for Y2R activation during systemic inflammation.[15]

Experimental Protocol: Assessing Cardiovascular Effects of Central pNPY (13-36) Administration

This protocol outlines a workflow for evaluating the central cardiovascular effects of pNPY (13-36) in rodents, based on established methodologies.[5]

Objective: To measure the dose-dependent effects of intracerebroventricular (ICV) administration of pNPY (13-36) on mean arterial pressure (MAP) and heart rate (HR) in conscious, unrestrained rats.

Methodology:

-

Animal Preparation (7-10 days prior to experiment):

-

Anesthetize male Wistar rats using an appropriate anesthetic (e.g., ketamine/xylazine).

-

Surgically implant a permanent 22-gauge stainless-steel guide cannula into the right lateral cerebral ventricle.

-

In the same procedure, implant a catheter into the femoral artery for blood pressure monitoring. Tunnel the catheter subcutaneously to exit at the nape of the neck.

-

Allow animals to recover for at least one week, with regular monitoring and handling to acclimate them to experimental conditions.

-

-

Experimental Day:

-

Connect the arterial catheter of the conscious, unrestrained rat to a pressure transducer linked to a polygraph for continuous MAP and HR recording.

-

Allow the animal to stabilize for at least 30 minutes to obtain a stable baseline reading.

-

Prepare sterile solutions of pNPY (13-36) in saline at various concentrations (e.g., to deliver doses from 25 to 3000 pmol). The vehicle control is sterile saline.

-

Administer the test compound or vehicle via an injection needle connected to a microsyringe, inserted into the guide cannula. The injection volume should be small (e.g., 2-5 µL) and delivered slowly over 1-2 minutes.

-

Record MAP and HR continuously for at least 60-90 minutes post-injection.

-

-

Data Analysis:

-

Calculate the change in MAP and HR from the pre-injection baseline at various time points.

-

Plot the dose-response curve for the peak change in MAP.

-

Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of pNPY (13-36) against the vehicle control.

-

-

Verification:

-

At the end of the study, inject a dye (e.g., Evans blue) through the cannula.

-

Euthanize the animal and perfuse the brain to verify the correct placement of the cannula within the ventricle.

-

Therapeutic Potential and Future Directions

The role of the Y2R in appetite regulation makes it a compelling target for anti-obesity therapeutics.[1][8] Y2R agonists could potentially reduce food intake by mimicking the natural satiety signals of peptides like PYY (3-36).[11] Furthermore, its function as a presynaptic inhibitor suggests potential applications in neurological disorders characterized by neuronal hyperactivity. However, the opposing cardiovascular and anxiogenic effects associated with central Y2R activation present significant challenges for systemic drug development. Future research must focus on developing agonists and antagonists with greater tissue specificity or exploring delivery methods that target specific brain regions to harness the therapeutic potential while minimizing side effects.

Conclusion

Porcine NPY (13-36) is more than a mere fragment of its parent peptide; it is a potent and selective pharmacological key that has unlocked a deeper understanding of the NPY Y2 receptor. Through its use, research has established the Y2R as a critical presynaptic regulator involved in a functional antagonism with the Y1R in cardiovascular control, a key feedback inhibitor in the complex circuits of appetite, and a widespread modulator of synaptic transmission. For researchers and drug developers, pNPY (13-36) remains an essential tool for probing the multifaceted biology of the NPY system and for validating the Y2 receptor as a target for future therapeutic interventions.

References

-

Aguirre, J. A., et al. (1990). Centrally injected neuropeptide Y (13-36) produces vasopressor effects and antagonizes the vasodepressor action of neuropeptide Y (1-36) in the awake male rat. Neuroscience Letters, 118(1), 5–8. [Link]

-

Kuo, L. E., et al. (2007). Neuropeptide Y acts directly in the periphery on fat tissue and mediates stress-induced obesity and metabolic syndrome. Nature Medicine, 13(7), 803–811. [Link]

-

Li, T., et al. (2022). Neuropeptide Y in the amygdala contributes to neuropathic pain-like behaviors in rats via the neuropeptide Y receptor type 2/mitogen-activated protein kinase axis. Neurological Research, 44(8), 703-712. [Link]

-

Synapse. (2024). What are NPY receptor agonists and how do they work? Patsnap. [Link]

-

Synapse. (2024). What are NPY2R agonists and how do they work? Patsnap. [Link]

-

Wikipedia. (2023). Neuropeptide Y receptor Y2. [Link]

-

Zhang, L., et al. (2017). A Promising Therapeutic Target for Metabolic Diseases: Neuropeptide Y Receptors in Humans. Cellular Physiology and Biochemistry, 44(5), 1799–1813. [Link]

-

D'Angelo, R., & Eistetter, A. (2007). Neuropeptide Y Y2 receptor in health and disease. Current Topics in Medicinal Chemistry, 7(17), 1681-1692. [Link]

-

National Center for Biotechnology Information. (2025). Gene Result Npy2r neuropeptide Y receptor Y2 [house mouse]. [Link]

-

Hung, C. C., et al. (2004). Studies of the Peptide YY and Neuropeptide Y2 Receptor Genes in Relation to Human Obesity and Obesity-Related Traits. Diabetes, 53(9), 2461–2466. [Link]

-

Tasan, R. O., et al. (2016). Structure and function of the amygdaloid NPY system: NPY Y2 receptors regulate excitatory and inhibitory synaptic transmission in the centromedial amygdala. Neuropharmacology, 111, 35-48. [Link]

-

Rose, C. B., et al. (2009). Mechanisms of Neuropeptide Y, Peptide YY, and Pancreatic Polypeptide Inhibition of Identified Green Fluorescent Protein-Expressing GABA Neurons in the Hypothalamic Neuroendocrine Arcuate Nucleus. The Journal of Neuroscience, 29(12), 3793-3806. [Link]

-

Aapptec Peptides. (n.d.). Neuropeptide Y (13-36), porcine. [Link]

-

Wikipedia. (2024). Neuropeptide Y. [Link]

-

Li, X., et al. (2019). Roles of Neuropeptide Y in Neurodegenerative and Neuroimmune Diseases. Journal of Alzheimer's Disease, 71(1), 1-15. [Link]

-

Lujan, J. A., et al. (2021). Rapid measurement of cardiac neuropeptide dynamics by capacitive immunoprobe in the porcine heart. American Journal of Physiology-Heart and Circulatory Physiology, 320(1), H348-H360. [Link]

-

NovoPro Bioscience Inc. (n.d.). Neuropeptide Y (13-36) (porcine). [Link]

-

Taylor, B. K., & Fu, W. (2024). Neuropeptide Y and Pain: Insights from Brain Research. Biomolecules, 14(11), 1361. [Link]

-

Zhang, Y., et al. (2021). Neuropeptide Y and Metabolism Syndrome: An Update on Perspectives of Clinical Therapeutic Intervention Strategies. Frontiers in Endocrinology, 12, 692231. [Link]

-

Heilig, M., et al. (1988). Effects of centrally administered neuropeptide Y (NPY) and NPY13–36 on the brain monoaminergic systems of the rat. Journal of Neural Transmission, 74(2), 93-101. [Link]

-

Edvinsson, L. (1988). Cardiovascular effects of neuropeptide Y. Cephalalgia, 8(S7), 17-22. [Link]

-

Webling, K. E., et al. (2012). Distinct effects of NPY13-36, a specific NPY Y2 agonist, in a model of rodent endotoxemia on leukocyte subsets and cytokine levels. Immunobiology, 217(3), 392-401. [Link]

-

Ruffin, M. P., et al. (1997). Metabolic action of neuropeptide Y in relation to its effect on feeding. Physiology & Behavior, 62(5), 1087–1091. [Link]

-

Chen, S. H., et al. (2020). Neuro- and vasoprotective potential of neuropeptide Y Y2 receptor agonist, NPY13-36, against transient focal cerebral ischemia in spontaneously hypertensive rats. ResearchGate. [Link]

-

Almási, A., et al. (2022). Activity of the hypothalamic neuropeptide Y increases in adult and decreases in old rats. Scientific Reports, 12(1), 1-14. [Link]

Sources

- 1. Frontiers | Neuropeptide Y and Metabolism Syndrome: An Update on Perspectives of Clinical Therapeutic Intervention Strategies [frontiersin.org]

- 2. Neuropeptide Y - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. peptide.com [peptide.com]

- 5. Centrally injected neuropeptide Y (13-36) produces vasopressor effects and antagonizes the vasodepressor action of neuropeptide Y (1-36) in the awake male rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuropeptide Y Y2 receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Npy2r neuropeptide Y receptor Y2 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. What are NPY2R agonists and how do they work? [synapse.patsnap.com]

- 9. Mechanisms of Neuropeptide Y, Peptide YY, and Pancreatic Polypeptide Inhibition of Identified Green Fluorescent Protein-Expressing GABA Neurons in the Hypothalamic Neuroendocrine Arcuate Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. phoenixpeptide.com [phoenixpeptide.com]

- 13. Structure and function of the amygdaloid NPY system: NPY Y2 receptors regulate excitatory and inhibitory synaptic transmission in the centromedial amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. Distinct effects of NPY13-36, a specific NPY Y2 agonist, in a model of rodent endotoxemia on leukocyte subsets and cytokine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Receptor Binding Affinity of Neuropeptide Y (13-36)

Abstract

Neuropeptide Y (NPY) is a critical 36-amino acid neurotransmitter involved in a vast array of physiological processes, including appetite regulation, anxiety, and vasoconstriction.[1][2] Its actions are mediated through a family of G-protein coupled receptors (GPCRs), primarily the Y1, Y2, Y4, and Y5 subtypes.[1][3] The endogenous C-terminal fragment, NPY (13-36), is a product of enzymatic cleavage and functions as a highly selective agonist for the NPY Y2 receptor subtype.[3][4][5][6] This technical guide provides an in-depth analysis of the receptor binding characteristics of NPY (13-36). It details the principles and a field-proven protocol for determining binding affinity using competitive radioligand binding assays, discusses the interpretation of affinity constants (Kᵢ), and illustrates the downstream signaling consequences of Y2 receptor activation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of the NPY system and GPCR pharmacology.

The Neuropeptide Y System: A Primer

The NPY system is a complex network comprising three primary endogenous peptides—Neuropeptide Y (NPY), Peptide YY (PYY), and Pancreatic Polypeptide (PP)—and their corresponding receptors.[1][2] These peptides, while structurally related, exhibit distinct expression patterns and physiological roles. NPY is predominantly a neurotransmitter in the central and peripheral nervous systems, PYY acts as a gut hormone, and PP is mainly released from the pancreas.[1]

The NPY Receptor Family

In humans, four functional NPY receptors (Y1, Y2, Y4, Y5) have been cloned and characterized.[3] All are Class A GPCRs that couple primarily to pertussis toxin-sensitive Gαi/o proteins.[1] This coupling typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity, such as the inhibition of Ca²⁺ channels.[1][7]

-

Y1 Receptor: Binds full-length NPY and PYY with high affinity. It is largely postsynaptic and mediates effects like vasoconstriction and appetite stimulation.[8]

-

Y2 Receptor: Functions often as a presynaptic autoreceptor, inhibiting neurotransmitter release.[9] It uniquely recognizes C-terminal fragments like NPY (13-36) and PYY (3-36) with high affinity.[1][3][4]

-

Y4 Receptor: Shows a preference for PP and is involved in regulating food intake and energy homeostasis.[1]

-

Y5 Receptor: A key receptor implicated in the orexigenic (appetite-stimulating) effects of NPY.[1][3]

NPY (13-36): A Selective Y2 Receptor Agonist

NPY (13-36) is a 24-amino acid C-terminal fragment of the full-length NPY peptide.[6] This truncation is not merely a degradation product but an actively formed metabolite.[1] The removal of the N-terminal 12 amino acids drastically alters its binding profile, transforming it from a broad-spectrum agonist into a selective tool for probing Y2 receptor function.

Receptor Binding Profile and Selectivity

The defining characteristic of NPY (13-36) is its high affinity and selectivity for the Y2 receptor over other NPY receptor subtypes.[4][10] While full-length NPY binds with nanomolar affinity to Y1, Y2, and Y5 receptors, NPY (13-36) largely loses its ability to bind Y1 receptors while retaining potent Y2 receptor affinity.[8][11] This selectivity makes NPY (13-36) an invaluable pharmacological tool for isolating and studying Y2-mediated physiological effects.

Table 1: Comparative Binding Affinities (Kᵢ) of NPY and NPY (13-36) at Human NPY Receptors

| Ligand | Y1 Receptor (Kᵢ, nM) | Y2 Receptor (Kᵢ, nM) | Y5 Receptor (Kᵢ, nM) |

| Neuropeptide Y (1-36) | ~0.5 - 2 | ~0.5 - 2 | ~1 - 5 |

| Neuropeptide Y (13-36) | >1000 | ~1 - 10 | >300 |

Note: Kᵢ values are compiled from multiple sources and represent typical ranges. Exact values can vary based on experimental conditions, cell type, and radioligand used. This demonstrates that N-terminal truncation to NPY (13-36) confers a significant (>100-fold) selectivity for the Y2 receptor.[4][10][11]

Core Methodology: Quantifying Receptor Binding Affinity

The gold standard for determining the binding affinity of an unlabeled ligand like NPY (13-36) is the competitive radioligand binding assay.[12] This technique measures the ability of the test compound to compete with a radiolabeled ligand for binding to the receptor.

Principle of the Assay

The experiment is performed on a source of receptors, typically membranes prepared from cultured cells heterologously expressing a specific NPY receptor subtype (e.g., HEK293 or CHO cells) or from tissues with endogenous expression.[13][14] A fixed, low concentration of a high-affinity radioligand (e.g., [¹²⁵I]-PYY or [¹²⁵I]-NPY) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor ligand (NPY (13-36)).[4][15] As the concentration of NPY (13-36) increases, it displaces the radioligand from the receptor, leading to a decrease in measured radioactivity.

The resulting data are plotted as percent specific binding versus the log concentration of the competitor, generating a sigmoidal dose-response curve. From this curve, the IC₅₀ value—the concentration of competitor that inhibits 50% of specific radioligand binding—is determined.

Experimental Workflow: Competitive Binding Assay

Caption: Canonical Gαi signaling pathway activated by NPY (13-36).

The primary consequences of Y2 receptor activation include:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits adenylyl cyclase, leading to a reduction in the synthesis of the second messenger cAMP from ATP. [7]2. Modulation of Ion Channels: The liberated Gβγ subunit dimer can directly interact with and inhibit voltage-gated calcium channels, reducing calcium influx, which is a key mechanism for its presynaptic inhibitory effects. [1]3. MAPK Pathway Activation: Like many GPCRs, NPY receptors can also lead to changes in gene expression by activating the mitogen-activated protein kinase (MAPK/ERK) pathway, often through Gβγ-dependent mechanisms. [1][16]

Applications in Research and Drug Discovery

The high selectivity of NPY (13-36) makes it an essential tool for:

-

Target Validation: Confirming that a physiological response is mediated by the Y2 receptor. For example, an effect that is mimicked by NPY (13-36) and blocked by a selective Y2 antagonist like BIIE0246 provides strong evidence for Y2 involvement. [17]* Receptor Characterization: Differentiating Y2 receptors from other NPY receptor subtypes in native tissues and novel cell lines. [18][19]* Screening Assays: Serving as a reference agonist in high-throughput screening campaigns to identify novel Y2 receptor antagonists or agonists. [9] The anorexigenic (appetite-suppressing) effects of Y2 receptor activation have made it a promising target for the development of anti-obesity therapeutics. [10][20]

Conclusion

Neuropeptide Y (13-36) is a cornerstone tool for the pharmacological investigation of the NPY system. Its high binding affinity and remarkable selectivity for the Y2 receptor allow for precise dissection of this receptor's function. Understanding the principles and methodologies for quantifying its binding affinity, as detailed in this guide, is fundamental for any researcher aiming to explore the complex biology of NPY and develop novel therapeutics targeting its pathways. The robust and self-validating nature of the competitive radioligand binding assay ensures that the affinity constants (Kᵢ) derived are accurate and reproducible, providing a solid foundation for further research and drug development efforts.

References

-

Title: Neuropeptide Y receptors | Introduction. Source: IUPHAR/BPS Guide to PHARMACOLOGY. URL: [Link]

-

Title: Neuropeptide Y receptors. Source: IUPHAR/BPS Guide to PHARMACOLOGY. URL: [Link]

-

Title: Neuropeptide Y receptors | G protein-coupled receptors. Source: IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. URL: [Link]

-

Title: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Source: PubMed. URL: [Link]

-

Title: Neuropeptide Y (NPY) receptors via G proteins can initiate multiple... Source: ResearchGate. URL: [Link]

-

Title: Neuropeptide Y receptors (version 2019.4) in the IUPHAR/BPS Guide to Pharmacology Database. Source: Edinburgh Diamond | Journals. URL: [Link]

-

Title: Ki, IC50, & the Cheng-Prusoff equation. Source: YouTube. URL: [Link]

-

Title: Selective and Brain Penetrant Neuropeptide Y Y2 Receptor Antagonists Discovered by Whole-Cell High-Throughput Screening. Source: PubMed Central. URL: [Link]

-

Title: Neuropeptide Y Receptor Selective Ligands in the Treatment of Obesity. Source: Oxford Academic. URL: [Link]

-

Title: Novel cell line selectively expressing neuropeptide Y-Y2 receptors. Source: PubMed. URL: [Link]

-

Title: Data Sheet Radioligand Binding Assay Protocol. Source: Gifford Bioscience. URL: [Link]

-

Title: A Novel Long-Acting Selective Neuropeptide Y2 Receptor Polyethylene Glycol-Conjugated Peptide Agonist Reduces Food Intake and Body Weight and Improves Glucose Metabolism in Rodents. Source: ResearchGate. URL: [Link]

-

Title: Identification of cultured cells selectively expressing Y1-, Y2-, or Y3-type receptors for neuropeptide Y/peptide YY. Source: PubMed. URL: [Link]

-

Title: Neuropeptide Y receptors: how to get subtype selectivity. Source: Frontiers. URL: [Link]

-

Title: Unusually persistent Gαi-signaling of the neuropeptide Y2 receptor depletes cellular Gi/o pools and leads to a Gi-refractory state. Source: PubMed. URL: [Link]

-

Title: Neuropeptide Y (NPY) receptors in HEL cells: comparison of binding and functional parameters for full and partial agonists and a non-peptide antagonist. Source: PMC - NIH. URL: [Link]

-

Title: Novel Cell Line Selectively Expressing Neuropeptide Y-Y2 Receptors. Source: Research Explorer. URL: [Link]

-

Title: NPY2R Antagonist I BIIE0246. Source: opnme.com. URL: [Link]

-

Title: Therapeutic potential of neuropeptide Y (NPY) receptor ligands. Source: PMC - NIH. URL: [Link]

-

Title: Neuropeptide Y receptor mediates activation of ERK1/2 via transactivation of the IGF receptor. Source: PubMed. URL: [Link]

-

Title: Development and characterization of a highly selective neuropeptide Y Y5 receptor agonist radioligand: [125I][hPP1–17, Ala31, Aib32]NPY. Source: PMC - NIH. URL: [Link]

-

Title: Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor. Source: PMC - NIH. URL: [Link]

-

Title: Radioligand Binding Studies. Source: Springer Nature Experiments. URL: [Link]

-

Title: Structural basis of neuropeptide Y signaling through Y1 and Y2 receptors. Source: PMC - NIH. URL: [Link]

Sources

- 1. Neuropeptide Y receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Neuropeptide Y receptors: how to get subtype selectivity [frontiersin.org]

- 4. Neuropeptide Y receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. innopep.com [innopep.com]

- 7. Identification of cultured cells selectively expressing Y1-, Y2-, or Y3-type receptors for neuropeptide Y/peptide YY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural basis of neuropeptide Y signaling through Y1 and Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Neuropeptide Y (NPY) receptors in HEL cells: comparison of binding and functional parameters for full and partial agonists and a non-peptide antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neuropeptide Y receptors (version 2019.4) in the IUPHAR/BPS Guide to Pharmacology Database | IUPHAR/BPS Guide to Pharmacology CITE [journals.ed.ac.uk]

- 16. Neuropeptide Y receptor mediates activation of ERK1/2 via transactivation of the IGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pardon Our Interruption [opnme.com]

- 18. Novel cell line selectively expressing neuropeptide Y-Y2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. research.manchester.ac.uk [research.manchester.ac.uk]

- 20. Unusually persistent Gαi-signaling of the neuropeptide Y2 receptor depletes cellular Gi/o pools and leads to a Gi-refractory state - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: In Vivo Pharmacodynamics of Neuropeptide Y (13-36) Administration

Executive Summary: The Y2 Selective Tool

Neuropeptide Y (13-36) [NPY(13-36)] is a C-terminal fragment of the endogenous Neuropeptide Y. Unlike the full-length parent peptide (NPY 1-36), which promiscuously activates Y1, Y2, and Y5 receptors, NPY(13-36) is a highly selective agonist for the Y2 receptor (and to a lesser extent Y5), with negligible affinity for the Y1 subtype.

In in vivo research, NPY(13-36) is the "scalpel" used to dissect the NPY system. While full-length NPY acts as a "hammer"—simultaneously triggering hypotension (Y1), anxiolysis (Y1), and hyperphagia (Y1/Y5)—NPY(13-36) isolates the Y2-mediated pathways, often revealing physiological effects diametrically opposed to the parent molecule. This guide details the protocols, expected outcomes, and mechanistic logic for using NPY(13-36) to interrogate cardiovascular, metabolic, and behavioral circuits.

Pharmacological Mechanism & Receptor Profile[1][2][3]

The Y2 Receptor Signaling Pathway

The utility of NPY(13-36) relies on its ability to activate the Y2 receptor, a G

Figure 1: Signal transduction pathway of NPY(13-36) via the presynaptic Y2 receptor. Note the dual mechanism of hyperpolarization and calcium inhibition leading to suppressed neurotransmitter release.

Physiological Domains: The "Y1 vs. Y2" Dichotomy

Using NPY(13-36) allows researchers to distinguish Y2-specific effects from the aggregate effects of NPY.

Cardiovascular Control (The Pressor Effect)

While NPY(1-36) typically causes hypotension and bradycardia (via Y1), NPY(13-36) elicits a pressor response (hypertension) when administered centrally.

-

Mechanism: Activation of Y2 receptors in the Nucleus of the Solitary Tract (NTS) likely inhibits the release of glutamate or other excitatory transmitters that normally drive the baroreceptor reflex, or it inhibits vagal output.

-

Key Finding: Intracerebroventricular (ICV) injection of NPY(13-36) increases Mean Arterial Pressure (MAP) without the bradycardia seen with Y1 agonists.

Feeding Behavior (The Negative Control)

NPY is the most potent orexigenic (appetite-stimulating) peptide known, primarily via Y1 and Y5 receptors in the paraventricular nucleus (PVN).

-

NPY(13-36) Effect: It generally fails to stimulate feeding in satiated rats.

-

Utility: If a novel NPY analog stimulates feeding, but NPY(13-36) does not, the analog is confirmed to act via Y1/Y5, not Y2.

-

Nuance: In the Arcuate Nucleus (ARC), Y2 acts as an autoreceptor. NPY(13-36) can inhibit NPY neurons, potentially acting as a satiety signal (similar to PYY 3-36).

Anxiety and Stress (The Anxiogenic Shift)

-

Y1 Activation (NPY): Anxiolytic (reduces anxiety).[2]

-

Y2 Activation (NPY 13-36): Anxiogenic (increases anxiety).

-

Mechanism: Presynaptic Y2 receptors in the amygdala inhibit the release of endogenous NPY.[1] By "shutting off" the brain's natural anxiety-reducing peptide, NPY(13-36) increases anxiety-like behaviors in the Elevated Plus Maze (EPM).

Experimental Protocols

Protocol A: Intracerebroventricular (ICV) Administration

Rationale: NPY(13-36) does not cross the Blood-Brain Barrier (BBB) efficiently. Central administration is required for CNS studies.

Materials:

-

Stereotaxic frame (e.g., Kopf Instruments).

-

Guide Cannula (26G).

-

NPY(13-36) (human/porcine sequence), dissolved in sterile saline or aCSF.

Workflow:

-

Anesthesia: Ketamine/Xylazine (IP) or Isoflurane (Inhalation).

-

Coordinates (Rat, Male Sprague-Dawley):

-

AP: -0.8 to -1.0 mm (from Bregma)

-

ML: ±1.5 mm

-

DV: -3.5 to -4.0 mm (target lateral ventricle)

-

-

Recovery: Allow 5–7 days post-surgery recovery before testing.

-

Injection:

-

Insert internal injector (extending 1mm beyond guide).

-

Volume: 1–5 µL.

-

Rate: 1 µL/min (slow infusion to prevent tissue damage).

-

Dose Range: 0.1 nmol to 5.0 nmol (approx. 0.4 µg – 20 µg).

-

Protocol B: Cardiovascular Telemetry

Rationale: Non-invasive tail-cuff methods induce stress that confounds NPY data. Radiotelemetry is the gold standard.

-

Implantation: Implant pressure transducer (e.g., DSI PA-C40) into the abdominal aorta via the femoral artery.

-

Baseline: Record 24h baseline MAP and Heart Rate (HR).

-

Administration: Perform ICV injection of NPY(13-36) (as per Protocol A) in awake, freely moving animals.

-

Data Binning: Analyze data in 5-minute bins for 60 minutes post-injection.

-

Expected Result: Transient increase in MAP (+10 to +20 mmHg) peaking at 10–20 mins, returning to baseline by 60 mins.

Protocol C: Elevated Plus Maze (EPM) for Anxiety

Rationale: To assess the anxiogenic profile of Y2 activation.[1]

-

Timing: Inject NPY(13-36) (0.2 – 2.0 nmol ICV) 15–30 minutes prior to testing.

-

Apparatus: Two open arms, two closed arms, elevated 50cm.

-

Measurement: Record "Time in Open Arms" vs. "Time in Closed Arms" for 5 minutes.

-

Validation:

-

Control (Vehicle): ~30% time in open arms.

-

NPY (1-36) (Y1 agonist): >50% time in open arms (Anxiolytic).

-

NPY (13-36) (Y2 agonist): <15% time in open arms (Anxiogenic).

-

Data Visualization & Interpretation

Comparative Effects Table

Use this table to interpret your in vivo data.

| Physiological Parameter | NPY (1-36) [Y1/Y2/Y5] | NPY (13-36) [Y2 Selective] | Mechanistic Driver |

| Blood Pressure | Decrease (Hypotension) | Increase (Hypertension) | Y1 (Depressor) vs Y2 (Pressor) |

| Heart Rate | Decrease (Bradycardia) | No Change / Slight Increase | Y1 mediates strong vagal activation |

| Food Intake | Strong Increase (Hyperphagia) | No Effect / Inhibition | Feeding is Y1/Y5 dominant |

| Anxiety (EPM) | Decreased (Anxiolytic) | Increased (Anxiogenic) | Y2 autoreceptors inhibit endogenous NPY |

| Bone Mass | Increase (Peripheral Y1 KO) | Decrease (Central Admin) | Central Y2 activation is catabolic to bone |

Experimental Workflow Diagram

The following diagram outlines the decision tree for characterizing a novel NPY analog using NPY(13-36) as a control.

Figure 2: Decision matrix for classifying NPY ligands. NPY(13-36) follows the "Red" path (No Feeding / Hypertension).

References

-

Aguirre, A. et al. (1990). Centrally injected neuropeptide Y (13-36) produces vasopressor effects and antagonizes the vasodepressor action of neuropeptide Y (1-36) in the awake male rat. Neuroscience Letters. Link

-

Stanley, B. G. et al. (1992). Neuropeptide Y induced feeding in the rat is mediated by a novel receptor. Endocrinology. Link (Demonstrates lack of feeding response to NPY 13-36).

-

Nakajima, M. et al. (1998). Neuropeptide Y Y2 receptor-mediated anxiogenic-like action in the nucleus accumbens. Brain Research. Link

-

Baldock, P. A. et al. (2002). Hypothalamic Y2 receptors regulate bone formation. Journal of Clinical Investigation. Link

-

Dumont, Y. et al. (1998). Neuropeptide Y receptor types and their ligands. Progress in Neurobiology. Link

Sources

Methodological & Application

Neuropeptide Y (13-36) (porcine) in vitro cell-based assays

Application Note: Neuropeptide Y (13-36) (Porcine) in In Vitro Cell-Based Assays

Executive Summary & Mechanism of Action

Neuropeptide Y (13-36) (Porcine) is a C-terminal fragment of the endogenous Neuropeptide Y (NPY), comprising amino acids 13 through 36.[1][2] It is a critical pharmacological tool used to discriminate between NPY receptor subtypes.

-

Primary Utility: Selective activation of the Y2 receptor .

-

Mechanism: The full-length NPY peptide requires both its N- and C-termini to bind the Y1 receptor. Cleavage of the N-terminus (residues 1-12) abolishes Y1 affinity while retaining high affinity for the Y2 receptor, which primarily recognizes the C-terminal loop structure.

-

Sequence Specificity:

-

Porcine Sequence: H-Pro-Ala-Glu-Asp-Leu-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH2[3][4]

-

Note: The porcine sequence differs from the human sequence at position 17 (relative to full-length NPY), containing Leucine (Leu) instead of Methionine (Met) .[1] While functionally conserved, this structural distinction is vital for precise mass spectrometry verification and quality control [1, 2].

-

Signaling Pathway Visualization

The Y2 receptor is a G

Figure 1: Y2 Receptor Signal Transduction.[1] NPY (13-36) acts as a Gi-biased agonist, primarily reducing intracellular cAMP.[1]

Material Preparation & Handling

Scientific Rationale: Peptides are prone to adsorption on plastic surfaces and degradation by proteases. Proper reconstitution is the first step in a self-validating protocol.

Protocol: Reconstitution

-

Vial Handling: Centrifuge the lyophilized vial at 10,000 x g for 2 minutes to pellet the powder.

-

Solvent Choice:

-

Concentration: Prepare a 1 mM stock solution .

-

Calculation: Molecular Weight of Porcine NPY (13-36) ≈ 2983 Da.[1]

-

Dissolve 1 mg in ~335

L of solvent.

-

-

Storage: Aliquot into low-binding tubes (e.g., Eppendorf LoBind). Store at -20°C or -80°C. Avoid freeze-thaw cycles.

Assay 1: Gi-Coupled cAMP Inhibition (Functional Assay)

Context: Since Y2 is Gi-coupled, agonist activity is measured by the inhibition of forskolin-stimulated cAMP. This assay is more sensitive and physiologically relevant than calcium flux for Y2 receptors in non-chimeric cells [3].

Experimental Design

-

Cell Line: CHO-K1 or HEK293 stably expressing human or porcine Y2 Receptor.

-

Detection Method: TR-FRET (e.g., HTRF, LANCE) or Luminescence (e.g., GloSensor).[1]

-

Control: Full-length NPY (1-36) as a reference agonist.[1]

Step-by-Step Protocol

-

Cell Seeding:

-

Harvest cells using non-enzymatic dissociation buffer (enzyme-free) to preserve receptor integrity.[1]

-

Resuspend in assay buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX).[1] Note: IBMX is a phosphodiesterase inhibitor, essential to prevent cAMP degradation and ensure a stable signal window.

-

Plate 2,000–5,000 cells/well in a 384-well low-volume white plate.

-

-

Agonist Preparation:

-

Stimulation Challenge:

-

Prepare Forskolin at a concentration equal to its EC80 (typically 1–10

M depending on cell line sensitivity).[1]

-

-

Incubation:

-

Add NPY (13-36) dilutions to cells.[1] Incubate for 15 minutes at Room Temperature (RT).

-

Add Forskolin stimulation mix. Incubate for 30–45 minutes at RT.

-

-

Detection:

-

Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate for HTRF).[1]

-

Incubate 1 hour. Read on a compatible plate reader (e.g., EnVision, PHERAstar).

-

Data Analysis & Validation

-

Normalization: Calculate % Inhibition of Forskolin response.

-

Expected Potency (EC50): Porcine NPY (13-36) typically exhibits an EC50 between 1.0 nM and 10 nM at the Y2 receptor [4].[1]

Figure 2: Workflow for Gi-coupled cAMP inhibition assay. Pre-incubation with agonist is key for equilibrium.[1]

Assay 2: Competition Binding Assay (Pharmacology)

Context: To verify receptor density (

Protocol

-

Membrane Prep: Use membranes from Y2-expressing HEK293 cells.

-

Radioligand: [

I]-PYY or [ -

Competition:

-

Incubate membranes + Radioligand + Increasing concentrations of NPY (13-36) Porcine.[1]

-

Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.

-

Time: 90 minutes at 25°C.

-

-

Termination: Rapid filtration through GF/C filters pre-soaked in 0.5% PEI (Polyethyleneimine). Note: PEI reduces non-specific binding of the positively charged peptide to the filter.

Table 1: Comparative Receptor Selectivity Profile

| Receptor Subtype | NPY (1-36) Affinity (Ki) | NPY (13-36) Affinity (Ki) | Interpretation |

| Y1 | ~0.2 nM | > 1000 nM | Inactive (Loss of N-terminus) |

| Y2 | ~0.5 nM | ~1.0 - 5.0 nM | High Affinity Agonist |

| Y5 | ~0.6 nM | > 100 nM | Low/Moderate Affinity |

Troubleshooting & Optimization

-

Issue: Low Signal Window in cAMP Assay.

-

Issue: "Sticky" Peptide (Inconsistent IC50).

-

Issue: Y1 vs Y2 Cross-reactivity.

-

Validation: Always run a specific Y1 antagonist (e.g., BIBP 3226) alongside.[1] NPY (13-36) activity should not be blocked by BIBP 3226.

-

References

-

Tatemoto, K. (1982).[1][5] Neuropeptide Y: Complete amino acid sequence of the brain peptide. Proceedings of the National Academy of Sciences, 79(18), 5485–5489.

-

Grandt, D., et al. (1996).[6] Proteolytic processing of neuropeptide Y and peptide YY by dipeptidyl peptidase IV. Regulatory Peptides, 67(1), 33-37.

-

Michel, M. C., et al. (1998). XVI. International Union of Pharmacology recommendations for the nomenclature of neuropeptide Y, peptide YY, and pancreatic polypeptide receptors. Pharmacological Reviews, 50(1), 143–150.

-

Beck-Sickinger, A. G., & Jung, G. (1995).[5] Structure-activity relationships of neuropeptide Y analogues with respect to Y1 and Y2 receptors.[2][7][8] Biopolymers, 37(2), 123-142.

-

Dumont, Y., et al. (1995). Characterization of neuropeptide Y binding sites in rat brain membrane preparations using [125I][Leu31,Pro34]peptide YY and [125I]peptide YY3-36.[1] Journal of Pharmacology and Experimental Therapeutics, 272(2), 673-680.

Sources

- 1. Neuropeptide Y 13-36 (porcine) | CAS 113662-54-7 | NPY 13-36 (porcine) | Tocris Bioscience [tocris.com]

- 2. phoenixpeptide.com [phoenixpeptide.com]

- 3. Neuropeptide Y: complete amino acid sequence of the brain peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuropeptide Y (13-36) (porcine) [novoprolabs.com]

- 5. Frontiers | Neuropeptide Y receptors: how to get subtype selectivity [frontiersin.org]

- 6. Neuropeptide Y Y2 receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

HPLC purification of synthetic porcine NPY (13-36)

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic Porcine NPY (13-36)

Executive Summary & Scientific Context

Neuropeptide Y (NPY) (13-36) is a biologically active C-terminal fragment of the endogenous 36-amino acid peptide NPY.[1][2][3][4] Unlike the full-length parent, the 13-36 fragment acts as a selective agonist for the Y2 receptor , making it a critical tool in studying presynaptic neurotransmitter release, vasoconstriction, and angiogenesis.

The Challenge: Synthetic production of NPY (13-36) via Solid Phase Peptide Synthesis (SPPS) often yields a crude mixture containing closely related impurities (deletion sequences, diastereomers) and residual protecting groups. Furthermore, the peptide possesses a distinct amphipathic character—containing a flexible N-terminal loop and a hydrophobic C-terminal

The Solution: This guide details a robust Reverse-Phase HPLC (RP-HPLC) workflow designed to exploit the specific physicochemical properties of Porcine NPY (13-36), ensuring high recovery and biological integrity.[1]

Physicochemical Profile & Strategy

Before initiating purification, one must understand the molecule. Porcine NPY (13-36) differs from the human sequence at position 17 (Leucine in Porcine vs. Methionine in Human), rendering the porcine variant more resistant to oxidative degradation during processing.

| Property | Value / Characteristic | Implication for Purification |

| Sequence | P-A-E-D-L-A-R-Y-Y-S-A-L-R-H-Y-I-N-L-I-T-R-Q-R-Y-NH₂ | Leu17 replaces Met17 (No oxidation risk).[1] |

| Length | 24 Amino Acids | Mid-sized peptide; requires C18 stationary phase. |

| Molecular Weight | ~2982.4 Da | Mass Spec (ESI-MS) required for ID.[1] |

| Isoelectric Point (pI) | ~10.5 (Theoretical) | Highly basic. Cationic at neutral/acidic pH. |

| Hydrophobicity | Amphipathic | Soluble in water, but C-term helix drives retention.[1] |

| Modifications | C-terminal Amidation | Essential for Y2 receptor binding; verify by MS. |

Pre-Purification: Solubilization & Sample Prep

Expert Insight: The most common cause of poor peak shape and low recovery is inadequate solubilization. Aggregates act as "ghost peaks" or irreversible binders on the column.

Protocol:

-

Initial Solvent: Dissolve crude lyophilized peptide in 10% Acetic Acid (AcOH) in water.

-

Why? The acidic environment protonates the basic residues (Arg, His), disrupting intermolecular H-bonds and promoting monomerization.

-

-

Sonication: Sonicate for 5–10 minutes in a water bath at room temperature.

-

Clarification: Centrifuge at 10,000 x g for 10 minutes to remove insoluble resin fines.

-

Filtration: Pass supernatant through a 0.45 µm PVDF or PTFE filter. Avoid Nylon filters as they may bind peptides.[1]

Analytical Method Development (Quality Assessment)

Before committing the bulk sample, establish the separation profile on an analytical scale.

System Configuration:

-

Column: C18 (Octadecyl) with 100 Å or 300 Å pore size. (e.g., Phenomenex Jupiter or Waters XSelect).

-

Particle Size: 3 µm or 5 µm.

-

Dimensions: 4.6 x 150 mm.

-

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water.[1]

-

Role: Ion-pairing agent.[1] TFA anions pair with the positively charged peptide, increasing hydrophobicity and improving peak sharpness.

-

-

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

Gradient Protocol (Analytical):

| Time (min) | % Buffer B | Flow Rate (mL/min) | Phase |

| 0.0 | 10 | 1.0 | Equilibration |

| 2.0 | 10 | 1.0 | Injection Hold |

| 22.0 | 50 | 1.0 | Linear Gradient (2% B/min) |

| 25.0 | 95 | 1.0 | Wash |

| 28.0 | 95 | 1.0 | Wash |

| 28.1 | 10 | 1.0 | Re-equilibration |

| 35.0 | 10 | 1.0 | End |

Detection: UV at 214 nm (peptide bond) and 280 nm (Tyrosine aromatic ring). Target Retention: NPY (13-36) typically elutes between 28–35% ACN depending on the specific column carbon load.[1]

Preparative Purification Workflow

Objective: Scale up to purify 50–200 mg of crude peptide.

Expert Insight - The "Focused Gradient": Do not use the full 0–100% gradient for prep runs. It wastes solvent and time. Use the analytical run to calculate the elution %B, then design a shallow gradient centered on that point to maximize resolution between the target and "n-1" deletion impurities.

Preparative Parameters:

-

Column: Prep C18, 21.2 x 250 mm (or similar).

-

Flow Rate: 10–20 mL/min (system dependent).

-

Loading: ~10 mg peptide per mL of column volume (conservative start).

Optimized Prep Gradient (Example: Elution at 32% B):

-

Isocratic Hold: 10% B for 5 min (Elute salts/non-retained species).

-

Ramp Up: 10% to 25% B over 2 min (Fast ramp to near-elution).

-

Shallow Gradient: 25% to 40% B over 40 min (Slope: ~0.3% B/min).

-

Logic: A shallow slope expands the separation window, allowing the main peak to separate from closely eluting impurities.

-

-

Wash: 95% B for 10 min.

Fraction Collection Strategy:

-

Collect fractions by time (e.g., every 0.5 min) across the main peak.

-

Do not rely solely on UV threshold triggering, as this often pools the leading/trailing edges where impurities reside.

Post-Purification: Salt Exchange & QC

Synthetic peptides purified with TFA will exist as TFA salts.[5] For cellular assays (Y2 receptor binding), TFA can be cytotoxic.

TFA to Acetate Exchange Protocol:

-

Pool the pure HPLC fractions.[6]

-

Dilute the pool 1:1 with water to reduce ACN concentration.

-

Reload onto the Prep C18 column.

-

Wash with 5–10 column volumes of 0.1 M Ammonium Acetate (pH 6.0) or 0.5% Acetic Acid .

-

Elute the peptide using a gradient of ACN/Water + 0.5% Acetic Acid.

-

Lyophilize immediately to obtain the peptide as an Acetate salt.

Final Quality Control (Release Criteria):

-

Purity: >95% by Analytical HPLC (214 nm).

-

Identity: ESI-MS (Reconstructed Mass: 2982.4 ± 1 Da).[1]

-

Net Peptide Content: Determine by Amino Acid Analysis (AAA) or UV extinction coefficient (Tyr x 5).

Visualizing the Workflow

The following diagram illustrates the decision logic for the purification process.

Figure 1: Decision tree for the purification of amphipathic neuropeptides, ensuring solubility and purity.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Doublet Peak | Atropisomerism or Oxidation | Porcine NPY 13-36 lacks Met, so oxidation is rare.[1] Check for racemization (D-amino acids) or slow cis/trans isomerization of Proline (Pos 13).[1] Run column at 60°C to coalesce peaks. |

| Broad Peak | Aggregation | Increase column temperature to 40–50°C. If persistent, use a C4 column or add 10% Isopropanol to Buffer B. |

| Retention Shift | Column Fouling | Basic peptides (Arg/His rich) bind silanols. Wash column with 0.1% TFA/Isopropanol. Ensure end-capped columns are used. |

| Low Recovery | Precipitation | Peptide may precipitate in high ACN. Check solubility in 50% ACN. Ensure collection tubes contain a small amount of acetic acid. |

References

-

Bader, R., et al. (2000). The first selective agonist for the neuropeptide Y Y5 receptor increases food intake in rats.[7] Journal of Biological Chemistry. (Discusses NPY fragment purification logic). Retrieved from [Link][1]

-

Agilent Technologies. (2020). Efficient Purification of Synthetic Peptides at High and Low pH. Application Note. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 91929182, Neuropeptide Y(13-36). Retrieved from [Link][1]

Sources

- 1. Neuropeptide Y(NPY)(13-36) | C135H208N40O37 | CID 91929182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. genscript.com [genscript.com]

- 3. Solution structure of neuropeptide tyrosine 13-36, a Y2 receptor agonist, as determined by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification and biochemical characterization of neuropeptide Y2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuropeptide Y (13-36) (porcine) [novoprolabs.com]

- 6. agilent.com [agilent.com]

- 7. phoenixpeptide.com [phoenixpeptide.com]

Troubleshooting & Optimization

Technical Support Center: Stabilizing Neuropeptide Y (13-36) in Research Samples

Welcome to the technical support center for Neuropeptide Y (NPY) related research. This guide is designed for researchers, scientists, and drug development professionals who are working with Neuropeptide Y (13-36) and need to ensure its integrity in biological samples. Accurate quantification of this crucial peptide fragment is highly dependent on preventing its degradation during sample collection, processing, and storage.

This resource provides in-depth troubleshooting advice, validated protocols, and the scientific reasoning behind our recommendations to help you achieve reliable and reproducible results in your experiments.

Understanding the Challenge: The Inherent Instability of NPY Peptides

Neuropeptide Y (NPY) is a 36-amino acid peptide that plays a significant role in various physiological processes, including cardiovascular function and appetite regulation.[1] The full-length peptide, NPY (1-36), is rapidly cleaved in biological samples by the enzyme Dipeptidyl Peptidase-IV (DPP-IV).[2][3][4] DPP-IV is a serine protease that specifically removes the N-terminal Tyr-Pro dipeptide, converting NPY (1-36) into NPY (3-36).[3][4]

This initial cleavage is critical because it alters the peptide's receptor binding specificity. While NPY (1-36) can bind to multiple Y receptor subtypes (Y1, Y2, Y4, Y5), the truncated NPY (3-36) loses its affinity for the Y1 receptor and becomes a more selective agonist for Y2 and Y5 receptors.[5][6][7][8] The C-terminal fragment, NPY (13-36), is itself a Y2 receptor agonist.[9][10][11]

Further degradation of NPY fragments can occur through the action of other enzymes like plasma kallikrein, which can cleave NPY (3-36) into the inactive NPY (3-35).[5] The inherent activity of these various proteases in biological matrices like plasma and serum makes NPY peptides, including the (13-36) fragment, highly susceptible to degradation ex vivo.[12][13][14] This rapid breakdown is a primary source of pre-analytical error, leading to underestimated peptide concentrations and unreliable data.

The NPY Degradation Pathway

The following diagram illustrates the primary enzymatic cleavage of full-length NPY, which is a critical process to understand even when the target analyte is the NPY (13-36) fragment, as the stability of the entire peptide family in the sample is interconnected.

Caption: Enzymatic conversion of NPY (1-36) to NPY (3-36) by DPP-IV.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the quantification of NPY (13-36).

Q1: My measured NPY (13-36) concentrations are consistently low or undetectable. What is the most likely cause?